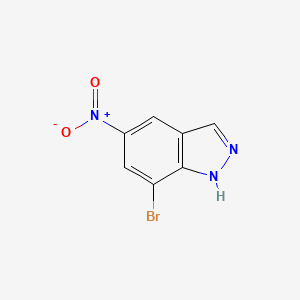

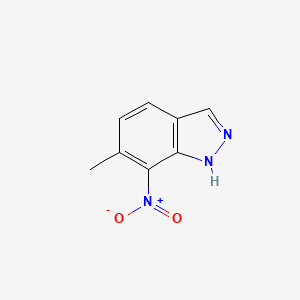

7-bromo-5-nitro-1H-indazol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 7-bromo-5-nitro-1H-indazole and related compounds involves intricate chemical processes that often require precise conditions for optimal yield and purity. Research has identified methods involving rhodium and copper-catalyzed C-H activation and C-N/N-N coupling as efficient for synthesizing 1H-indazoles, including those with nitro and bromo substituents, under redox-neutral conditions with high efficiency and functional group tolerance (Wang & Li, 2016).

Molecular Structure Analysis

The molecular structure of indazole derivatives, including those substituted with bromo and nitro groups, has been extensively studied using techniques such as X-ray diffraction. These studies reveal intricate details about the intramolecular and intermolecular interactions that influence the compound's stability and reactivity. For instance, the crystal structure analysis of nitroindazoles has shown the existence of intramolecular hydrogen bonds, highlighting the compound's structural intricacies (Sopková-de Oliveira Santos et al., 2000).

Chemical Reactions and Properties

7-bromo-5-nitro-1H-indazole participates in various chemical reactions, attributing to its functional groups. The presence of nitro and bromo groups allows for selective reactions at these sites, leading to a wide range of derivatives with potential biological activities. Studies on the bromination of indazoles have detailed the reactivity of different positions within the indazole ring, indicating a preference for substitution at specific sites depending on the reaction conditions (Boulton & Coller, 1974).

Aplicaciones Científicas De Investigación

Síntesis Química

“7-bromo-5-nitro-1H-indazol” se utiliza en la síntesis química . Es un compuesto sólido con un peso molecular de 242,03 . El compuesto se almacena a temperatura ambiente .

Aplicaciones Medicinales

Los compuestos heterocíclicos que contienen indazol, como “this compound”, tienen una amplia variedad de aplicaciones medicinales . Se utilizan como agentes antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y antibacterianos .

Síntesis de 1H- y 2H-indazoles

“this compound” se puede utilizar en la síntesis de 1H- y 2H-indazoles . Las estrategias para esta síntesis incluyen reacciones catalizadas por metales de transición, reacciones de ciclización reductora y síntesis de 2H-indazoles mediante la formación consecutiva de enlaces C–N y N–N sin catalizador ni disolvente a partir de 2-azidobenzaldehídos y aminas .

Inhibidores de la fosfoinositida 3-quinasa δ

Los indazoles también se pueden emplear como inhibidores selectivos de la fosfoinositida 3-quinasa δ para el tratamiento de enfermedades respiratorias .

Actividades Antiproliferativas

Se prepararon nuevas N-fenil-1H-indazol-1-carboxamidas, que se pueden derivar de “this compound”, y se evaluaron sus actividades antiproliferativas in vitro contra líneas celulares tumorales derivadas de nueve tipos de cáncer clínicamente aislados .

Safety and Hazards

Mecanismo De Acción

Target of Action

7-Bromo-5-nitro-1H-indazole is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 7-bromo-5-nitro-1H-indazole may also interact with various targets.

Mode of Action

Indazole derivatives, in general, are known to interact with their targets and cause changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Given the wide range of biological activities associated with indazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

The compound’s lipophilicity (log po/w) is reported to be 10, suggesting it may have good bioavailability .

Result of Action

Given the wide range of biological activities associated with indazole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.

Action Environment

Safety data sheets suggest that the compound should be handled in a well-ventilated area to avoid inhalation , indicating that the compound’s action could potentially be influenced by environmental conditions.

Propiedades

IUPAC Name |

7-bromo-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHPSRISCPOKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363241 | |

| Record name | 7-bromo-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

685109-10-8 | |

| Record name | 7-bromo-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)

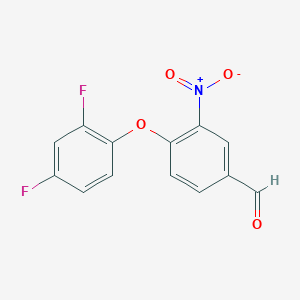

![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)

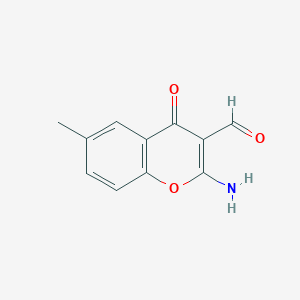

![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)

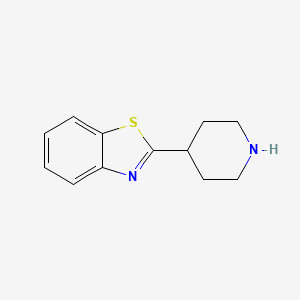

![2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270204.png)

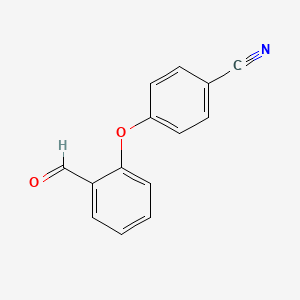

![4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1270206.png)